molecular formula C30H33NO7 B11600028 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid

4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid

Cat. No.: B11600028
M. Wt: 519.6 g/mol
InChI Key: BKWBUUYCHYLRLF-UHFFFAOYSA-N
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Description

4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID is a complex organic compound with a molecular formula of C28H29NO7 and a molecular weight of 519.6 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) to form 6,7-dimethoxy-3,4-dihydroisoquinoline . This intermediate is then further reacted with appropriate reagents to introduce the benzoic acid moiety and the ethoxy groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID is unique due to its specific combination of functional groups and its isoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H33NO7

Molecular Weight

519.6 g/mol

IUPAC Name

4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoic acid

InChI

InChI=1S/C30H33NO7/c1-5-35-24-14-11-20(15-25(24)36-6-2)29-23-18-27(38-8-4)26(37-7-3)16-21(23)17-28(32)31(29)22-12-9-19(10-13-22)30(33)34/h9-16,18,29H,5-8,17H2,1-4H3,(H,33,34)

InChI Key

BKWBUUYCHYLRLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)O)OCC)OCC)OCC

Origin of Product

United States

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